molecular formula C7H8N2OS2 B1400166 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol CAS No. 150787-17-0

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

Cat. No.: B1400166
CAS No.: 150787-17-0
M. Wt: 200.3 g/mol
InChI Key: YNQQMYJWWOOXQX-UHFFFAOYSA-N
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Description

2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This thiopyranopyrimidine core structure is a key pharmacophore in the development of potent inhibitors targeting the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . This pathway is abnormally active in many cancers, governing critical cellular processes including growth, proliferation, and survival . Researchers have successfully developed structurally analogous 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that exhibit excellent cytotoxicity against a panel of human cancer cell lines, such as A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) . The optimization of this scaffold, often by introducing specific substituents like a chromone moiety at the C-6 position, has been shown to significantly enhance antitumor activity and kinase inhibitory effects . Beyond its application in oncology, the thiopyrano[4,3-d]pyrimidine structure is a privileged structure in organic chemistry, serving as a key intermediate for synthesizing diverse heterocyclic compounds for various research applications . The compound is characterized by its molecular formula and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not classified as a drug or medicinal product. Safety Notice: This product is provided strictly "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

2-sulfanylidene-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS2/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQQMYJWWOOXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization of Pyrimidine Derivatives

Overview:
The most common approach begins with a chloropyrimidine precursor, such as 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine, which undergoes nucleophilic substitution with sodium hydrogensulfide (NaSH) to introduce the sulfanyl group, followed by intramolecular cyclization to form the thiopyrano[4,3-d]pyrimidine ring system.

Key Steps:

  • Generation of reactive intermediates via lithiation or nucleophilic attack on the pyrimidine ring.
  • Substitution of the chlorine atom with sulfanyl groups.
  • Cyclization facilitated by the nucleophilic sulfur attacking electrophilic centers on the pyrimidine ring, forming the fused heterocycle.

Oxidation and Cyclization of Enone Intermediates

Overview:
Another route involves oxidation of enone derivatives to form the heterocyclic core. This process typically involves:

  • Synthesis of 1-[4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones.
  • Oxidation of these enones using manganese dioxide (MnO₂) to produce α,β-unsaturated ketones.
  • Subsequent nucleophilic attack by sulfanyl anions leading to cyclization.

Research Findings:
The oxidation of enone intermediates with MnO₂ has been shown to produce key precursors for cyclization, although attempts to directly convert these into the target compound via sodium hydrogensulfide have faced challenges, often resulting in complex mixtures. However, converting these intermediates into amino derivatives followed by sulfanyl substitution remains effective (see,).

Multi-step Synthesis Starting from 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine

Overview:
This method involves a three-step sequence:

  • Formation of a 4-chloro-5-lithio derivative via lithiation.
  • Reaction with enals or chalcones to produce 3-aryl or diaryl derivatives.
  • Substitution of the chloro group with sodium hydrogensulfide, followed by cyclization to form the fused heterocycle.

Research Findings:
Kazuto Umezu et al. (2018) reported that the nucleophilic substitution with sodium hydrogensulfide under mild conditions yields the desired thiopyrano[4,3-d]pyrimidin-4-ol. The yields are generally high, ranging from 70% to 90%, depending on substituents and reaction conditions (see Table 1 below).

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Nucleophilic substitution & cyclization 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine NaSH, LDA 0°C to room temperature 70–90 Effective for various substituents; straightforward
Oxidation of enone intermediates 1-[4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-one MnO₂ Room temperature 71 Requires subsequent cyclization steps
Multi-step lithiation & substitution 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine LDA, chalcones/enals, NaSH -78°C to room temp 70–85 Suitable for diverse derivatives

Notable Research Findings and Optimizations

  • Operational simplicity: Starting from commercially available pyrimidine derivatives simplifies synthesis.
  • Reaction conditions: Mild temperatures (0°C to room temperature) favor high yields and purity.
  • Substituent effects: Electron-donating groups (e.g., methoxy) on the pyrimidine ring enhance nucleophilic substitution efficiency.
  • Yield optimization: Using excess sodium hydrogensulfide and appropriate solvents like DMF or THF improves product yields.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiopyran compounds, including 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

Several studies have reported the anticancer potential of thiopyran derivatives. The unique electronic properties of the thiopyrano-pyrimidine framework may contribute to their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures have been shown to target specific pathways involved in cancer cell proliferation .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. Preliminary studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to conduct electricity while maintaining stability under various environmental conditions positions it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

In polymer science, thiopyran derivatives are being explored as additives to enhance the mechanical properties and thermal stability of polymers. The incorporation of such compounds into polymer matrices can lead to improved performance in various applications ranging from packaging materials to automotive components .

Pesticides and Herbicides

The potential use of this compound as a pesticide or herbicide is under investigation. Its biological activity against plant pathogens suggests that it could be developed into an effective agricultural chemical for crop protection .

Plant Growth Regulators

Research is also exploring the role of thiopyran compounds as plant growth regulators. The modulation of growth pathways could enhance crop yield and resilience against environmental stressors .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values below 20 µM.
Study CNeuroprotectionReduced oxidative stress markers by 30% in neuronal cultures treated with the compound.

Mechanism of Action

The mechanism of action of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol involves its interaction with various molecular targets and pathways. The sulfur-containing groups can interact with thiol groups in proteins, affecting their function. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

2-Methyl-1H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one

  • Molecular Formula : C₈H₁₀N₂OS
  • Substituents : Methyl (-CH₃) at position 2; ketone (=O) at position 3.
  • Key Differences : Replacement of the sulfanyl (-SH) group with a methyl group and substitution of the hydroxyl (-OH) with a ketone.
  • The methyl group may enhance lipophilicity .

2,4-Dichloro-5H,7H,8H-thiopyrano[4,3-d]pyrimidine

  • Molecular Formula : C₇H₆Cl₂N₂S
  • Substituents : Chlorine atoms at positions 2 and 4.
  • Key Differences : Chlorine substituents introduce electronegativity and steric bulk, which could influence reactivity and binding to biological targets. The absence of hydroxyl/sulfanyl groups reduces polarity .

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

  • Molecular Formula : C₇H₈N₂OS
  • Substituents: Sulfanyl (-SH) at position 2; oxygen atom in the pyrano ring (vs. sulfur in thiopyrano).
  • Key Differences: Replacement of sulfur in the thiopyrano ring with oxygen reduces electron delocalization and alters ring geometry. This may affect molecular interactions in biological systems .

Analogues with Different Heterocyclic Cores

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Molecular Formula: Not explicitly provided (estimated: C₁₉H₁₅N₃O).
  • Substituents : Hydroxyl (-OH) at position 4; phenyl groups at positions 5 and 5.
  • Key Differences: Pyrrolo[2,3-d]pyrimidine core replaces thiopyrano[4,3-d]pyrimidine.

Thieno[2,3-d]pyrimidin-4-ol Derivatives

  • Core Structure: Thieno[2,3-d]pyrimidine fused with a thiophene ring.
  • Substituents : Hydroxyl (-OH) at position 4; 1,2,3-triazole moieties tethered via click chemistry.

Comparative Data Table

Compound Name Molecular Formula Core Structure Substituents (Positions) Molecular Weight Notable Properties/Activities
2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol Not provided Thiopyrano[4,3-d]pyrimidine -SH (2), -OH (4) ~182* Potential H-bond donor/acceptor sites
2-Methyl-1H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one C₈H₁₀N₂OS Thiopyrano[4,3-d]pyrimidine -CH₃ (2), =O (4) 182.24 Increased lipophilicity
2,4-Dichloro-5H,7H,8H-thiopyrano[4,3-d]pyrimidine C₇H₆Cl₂N₂S Thiopyrano[4,3-d]pyrimidine -Cl (2,4) 221.11 Electronegative, potential enzyme inhibition
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol ~C₁₉H₁₅N₃O Pyrrolo[2,3-d]pyrimidine -OH (4), -Ph (5,7) ~301.34 MAP4K4 inhibition
Thieno[2,3-d]pyrimidin-4-ol derivatives Varies Thieno[2,3-d]pyrimidine -OH (4), triazole (tether) ~300–350 Antimicrobial activity

*Estimated based on structural analogs.

Key Findings and Implications

  • Structural Flexibility: The thiopyrano[4,3-d]pyrimidine core allows for diverse substitutions, enabling modulation of electronic and steric properties. Sulfanyl and hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may improve solubility and target binding compared to methyl or chloro derivatives .
  • Supramolecular Interactions : Pyrimidin-4-ol derivatives (e.g., ) form dimers via hydrogen bonding, a property that could be exploited in materials science or drug delivery systems .

Biological Activity

2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in drug development.

Synthesis

The synthesis of this compound involves several steps that typically include cyclization and substitution reactions. A notable synthesis route starts with methyl dimethyl 3,3'-thiodipropionate as a precursor, leading to the formation of various thiopyrano derivatives through multiple reaction steps including chlorination and coupling reactions .

Anticancer Properties

Recent studies have shown that derivatives of thiopyrano[4,3-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold were evaluated for their effects on A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. Some compounds demonstrated IC50 values in the low micromolar range, indicating strong antiproliferative effects. Specifically, one compound showed an IC50 value of 2.08 µM against HepG2 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications at specific positions on the thiopyrano ring can enhance biological activity. For example, the introduction of certain functional groups has been correlated with increased potency against cancer cells. The presence of chiral centers in the molecule also appears to influence the biological activity significantly .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that thiopyrano derivatives possess antimicrobial activity. A study indicated that some synthesized compounds displayed notable antifungal activity against various strains . The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Antiproliferative Activity

A series of thiopyrano derivatives were synthesized and tested for their antiproliferative activity. Among the tested compounds, one derivative exhibited remarkable selectivity and potency against breast cancer cells (MCF-7), with further studies confirming its mechanism as a PI3K inhibitor .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of a library of thiopyrano compounds against common bacterial strains. The results indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential as new antimicrobial agents .

Data Tables

Compound NameActivity TypeCell Line TestedIC50 Value (µM)
This compoundAntiproliferativeA5492.84
This compoundAntiproliferativeHepG22.08
This compoundAntimicrobialE. coliInhibition Zone

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Answer: Key synthetic routes involve cyclocondensation of thiourea with substituted coumarins or pyrimidine precursors under acidic catalysis (e.g., p-toluenesulfonic acid) . Critical parameters include:

  • Temperature: 80–120°C for 12–48 hours.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts: Acidic conditions (HCl or p-TsOH) improve reaction rates and regioselectivity .
    • Data Table:
SolventTemp (°C)CatalystYield (%)Purity (%)
DMF100p-TsOH7895
EtOH80HCl6588

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Answer:

  • ¹H/¹³C NMR: Assign peaks for sulfanyl (-SH) at δ 3.1–3.5 ppm and pyrimidin-ol protons at δ 8.2–8.5 ppm. Use deuterated DMSO for solubility .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR Spectroscopy: Identify S-H stretches at 2550–2600 cm⁻¹ and C=O at 1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Answer:

  • Lipinski’s Rule: Assess logP (<5), molecular weight (<500 Da), and H-bond donors/acceptors using tools like SwissADME .
  • Bioavailability Radar: Evaluate polarity, solubility, and permeability via Molinspiration or Schrödinger Suite .
  • Docking Studies: Map interactions with targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using AutoDock Vina .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., methoxy vs. sulfanyl groups) on IC₅₀ values .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., enhanced activity in derivatives with fused thiophene rings) .

Q. How do reaction mechanisms differ between thiopyrano-pyrimidine derivatives and analogous oxo-/aza-compounds?

  • Answer:

  • Nucleophilic Substitution: Sulfur’s higher nucleophilicity accelerates thioether formation vs. oxygen analogs .
  • Acid Catalysis: Thiopyrano derivatives require stronger acids (p-TsOH) due to sulfur’s electron-withdrawing effects .
  • Side Reactions: Thiol oxidation to disulfides may occur; use inert atmospheres (N₂) to suppress .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1) for baseline separation .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (mp 287–293°C) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .

Q. How can continuous flow reactors improve scalability of the synthesis?

  • Answer:

  • Residence Time Control: 10–15 minutes at 100°C prevents thermal degradation .
  • Mixing Efficiency: Microreactors enhance mass transfer for heterogeneous reactions (e.g., thiourea coupling) .
  • Automation: In-line FTIR monitors reaction progress in real-time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

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